5,6-Dimethoxybenzisoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5,6-dimethoxy-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO4/c1-12-7-3-5-6(4-8(7)13-2)14-10-9(5)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
MEGPBLOWYPFRAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NO2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5,6 Dimethoxybenzisoxazol 3 2h One and Its Analogues
Classical Synthetic Routes to the Benzisoxazolone Core
The foundational structure of 5,6-Dimethoxybenzisoxazol-3(2H)-one is the benzisoxazolone core. Historically, the synthesis of this heterocyclic system has been achieved through several reliable methods. Traditional approaches to the 1,2-benzisoxazole (B1199462) core typically involve the formation of the five-membered ring through either C–O bond or N–O bond formation. chim.it
One of the most common classical strategies involves the cyclization of 2-hydroxyaryl oximes. chim.it In this approach, the hydroxyl group of the oxime is converted into a suitable leaving group, which then allows for an intramolecular nucleophilic substitution by the phenolic hydroxyl group to form the benzisoxazole ring. chim.it Another prevalent method starts from o-substituted aryl oximes, where cyclization is generally performed under basic conditions to facilitate the C–O bond formation. chim.it These methods, while effective, often require harsh conditions and may not be suitable for substrates with sensitive functional groups.
A different classical approach builds the benzene (B151609) portion of the molecule onto a pre-existing isoxazole (B147169) ring. chim.it This can be accomplished through annulation reactions of substituted isoxazole derivatives, for instance, using a palladium-catalyzed reaction between an iodoaryl-substituted isoxazole and an alkyne. chim.it
Modern Advancements in this compound Synthesis
Recent progress in organic synthesis has led to the development of more sophisticated and efficient methods for preparing this compound and its analogues. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzisoxazolone core is no exception. While specific examples for this compound are not extensively detailed in the provided results, the synthesis of related isoxazole structures heavily relies on metal catalysts like copper(I) and ruthenium(II) for [3+2] cycloaddition reactions. nih.gov These reactions involve the combination of a nitrile oxide with a dipolarophile. nih.gov However, due to the cost, toxicity, and difficulty in removing metal catalysts, there is a growing interest in developing metal-free catalytic routes. nih.gov
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic design. For the synthesis of isoxazolone derivatives, this has led to the development of environmentally benign protocols. nih.govresearchgate.net One such approach utilizes a three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride in a gluconic acid aqueous solution, which acts as both a recyclable catalyst and a green solvent. researchgate.net Another green method employs a modified β-cyclodextrin as a biodegradable and reusable catalyst. nih.gov These methods offer significant advantages, including procedural simplicity, clean work-ups without the need for column chromatography, high yields, and short reaction times. nih.govresearchgate.net The focus is on using non-toxic solvents and catalysts that can be easily recovered and reused. nih.govrsc.org
Table 1: Comparison of Green Catalysts for Isoxazolone Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
| Gluconic Acid Aqueous Solution | Three-component reaction | Recyclable, bio-based solvent and catalyst, simple work-up. | researchgate.net |
| Cu@Met-β‐CD | Three-component reaction | Biodegradable, reusable, inexpensive, good to excellent yields. | nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and align with the principles of green chemistry by minimizing waste and simplifying procedures. tcichemicals.comnih.gov MCRs are characterized by high atom economy, as most of the atoms from the starting materials are incorporated into the final product. tcichemicals.com The synthesis of isoxazol-5(4H)-ones has been successfully achieved through three-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net
Cascade reactions, which involve a series of intramolecular transformations, also provide an elegant and efficient route to complex molecules. An interesting example in benzisoxazole synthesis involves the oxidation of 2-allylanilines, which proceeds through a plausible mechanism involving the in-situ formation of an aryne and a nitrile oxide, followed by a [3+2]-cycloaddition to yield the benzisoxazole product. chim.it
Challenges and Innovations in Synthetic Efficiency and Scalability
The development of efficient and scalable synthetic routes is a major challenge in the production of fine chemicals and pharmaceuticals. While the laboratory-scale synthesis of a compound may be achievable, scaling up the process for industrial production often presents significant hurdles.
Another challenge lies in the regioselectivity of the reactions, particularly when dealing with substituted benzisoxazoles. The introduction of substituents at specific positions on the benzene ring can be difficult to control, leading to mixtures of isomers that are challenging to separate.
To address these challenges, researchers are continuously exploring innovative synthetic methodologies. One area of innovation is the development of novel catalytic systems that can improve the selectivity and efficiency of key reaction steps. For example, the use of specific rhodium on carbon (Rh/C) catalysts has been shown to be effective for the partial reduction of nitroarenes to hydroxylamines. nih.govacs.org
Cascade reactions, where multiple bond-forming events occur in a single pot, represent another innovative approach to improve synthetic efficiency. rsc.org By minimizing the number of individual reaction and purification steps, cascade reactions can significantly reduce waste, save time, and lower costs. The development of a cascade reaction for the synthesis of the benzisoxazolone core could be a significant advancement.
Furthermore, the use of flow chemistry is gaining traction as a scalable and efficient alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters and improved safety for highly reactive intermediates. This technology could be particularly beneficial for the large-scale synthesis of this compound and its analogues.
The table below summarizes some of the key challenges and innovations in the synthesis of benzisoxazolone derivatives.
| Aspect | Challenges | Innovations |
| Reduction of Nitro Group | Over-reduction to aniline, formation of azoxy dimers, low yields. nih.govacs.org | Use of selective catalysts (e.g., Rh/C), optimization of reaction conditions (e.g., controlled addition of reducing agents). nih.govacs.org |
| Purification | Removal of byproducts and isomers, need for chromatography. | Development of cleaner reactions that minimize byproduct formation, crystallization-induced purification. |
| Scalability | Difficulty in maintaining consistent reaction conditions and yields on a large scale, safety concerns with exothermic reactions. | Implementation of flow chemistry, process analytical technology (PAT) for real-time monitoring and control. |
| Reagents and Solvents | Use of hazardous or expensive reagents, generation of large volumes of solvent waste. | Development of greener synthetic routes using less toxic solvents and more atom-economical reagents, catalyst recycling. |
Reaction Mechanisms and Chemical Transformations of 5,6 Dimethoxybenzisoxazol 3 2h One
Fundamental Reactivity of the Benzisoxazolone Moiety
The benzisoxazolone scaffold is a privileged structure in medicinal chemistry, known for a range of biological activities. nih.govnih.gov Its fundamental reactivity is characterized by the presence of a weak N-O bond within the isoxazolone ring, making it susceptible to cleavage under various conditions. researchgate.net The bicyclic, heteroaromatic nature of the core structure allows it to participate in a variety of chemical transformations. nih.gov
The reactivity of the benzisoxazolone moiety is significantly influenced by the substituents on the benzene (B151609) ring. The presence of two methoxy (B1213986) groups at the 5- and 6-positions in 5,6-Dimethoxybenzisoxazol-3(2H)-one is expected to increase the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack and modulating the stability of reaction intermediates.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound towards nucleophiles and electrophiles is a key aspect of its chemical character.
Nucleophilic Reactivity: The primary sites for nucleophilic attack are the carbonyl carbon (C3) and, under certain conditions, the aromatic ring. The carbonyl group, being part of a lactam-like system, can be attacked by strong nucleophiles, leading to ring-opening reactions. Nucleophiles are generally defined as reactants that provide a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com The electron-donating methoxy groups enhance the nucleophilicity of the benzene ring, but the dominant site for nucleophilic attack remains the electrophilic centers of the heterocyclic ring.
Electrophilic Reactivity: The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. However, in this specific molecule, the positions are already substituted. The nitrogen atom of the isoxazolone ring possesses a lone pair of electrons, but its participation in electrophilic attack is tempered by its involvement in the lactam system. Electrophiles are reactants that accept a pair of electrons to form a new covalent bond. masterorganicchemistry.comyoutube.com
Table 1: Predicted Reactivity Profile of this compound
| Reaction Type | Reactive Site | Expected Outcome | Influence of Methoxy Groups |
| Nucleophilic Attack | Carbonyl Carbon (C3) | Ring-opening | Minimal direct effect on C3 |
| Aromatic Ring | Unlikely | Increased electron density | |
| Electrophilic Attack | Aromatic Ring | Substitution (if positions available) | Strong activation |
| Nitrogen Atom | Low reactivity | Minimal direct effect | |
| Oxygen Atom | Low reactivity | Minimal direct effect |
Ring-Opening and Ring-Closing Reaction Pathways
Ring-opening and ring-closing reactions are characteristic transformations of benzisoxazolone derivatives, often proceeding through the cleavage of the labile N-O bond.
Ring-Opening: The isoxazolone ring can be opened under various conditions. For instance, transition metal-catalyzed reactions can induce the cleavage of the N-O bond, leading to the formation of reactive intermediates that can be trapped intramolecularly or intermolecularly. researchgate.net The ring-opening of benzoxazoles, a related heterocyclic system, with secondary amines has been reported to proceed to afford 2-aminophenols, which can then undergo further reactions. rsc.org Similarly, the ring of 1,2,3-benzotriazoles can be cleaved to generate reactive species. nih.gov For this compound, nucleophilic attack at the carbonyl carbon can lead to the formation of a 2-hydroxy-4,5-dimethoxyphenylacetamide derivative.
Ring-Closing: The synthesis of the benzisoxazolone core itself is a ring-closing reaction. A common method involves the base-promoted cyclization of o-substituted aryl oximes. chim.it For instance, the cyclization of a 2-halo-4,5-dimethoxybenzaldehyde oxime derivative in the presence of a base would lead to the formation of the this compound ring system.
Photochemical and Thermal Rearrangement Mechanisms
Benzisoxazolone and related isoxazole (B147169) systems can undergo intriguing rearrangements upon exposure to heat or light.
Thermal Rearrangements: Thermal rearrangements of substituted 2,1-benzisoxazoles have been reported to yield various products depending on the nature of the substituent. documentsdelivered.com For example, the thermal rearrangement of 3-benzoyl-2,1-benzisoxazole leads to the formation of 2-phenyl-4H-3,1-benzoxazone. rsc.org The thermal treatment of o-hydroxypolyimides is a known route to produce thermally rearranged polybenzoxazoles (TR-PBOs), involving the release of CO2. nih.gov While the specific thermal behavior of this compound is not documented, heating could potentially lead to decarboxylation or rearrangement to other heterocyclic systems. The thermal stability and decomposition pathways are crucial aspects of the chemistry of such compounds.
Mechanism of Action in Specific Organic Reactions (e.g., cycloadditions, condensations)
While specific examples involving this compound are scarce, the general reactivity of the benzisoxazole core suggests its potential participation in various organic reactions.
Cycloaddition Reactions: The benzisoxazole ring system can be synthesized via [3+2] cycloaddition reactions. For instance, the reaction of in situ generated nitrile oxides with arynes provides a direct route to functionalized benzisoxazoles. nih.govresearchgate.net The reaction of 3,4-dimethoxybenzyne with a nitrile oxide has been shown to produce the corresponding benzisoxazole in good yield. nih.gov This suggests that the electron-rich nature of the dimethoxy-substituted aryne is conducive to this transformation. It is conceivable that derivatives of this compound could act as dipolarophiles in certain cycloaddition reactions, although this is less common. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a well-established method for the synthesis of isoxazolines. nih.gov
Condensation Reactions: The carbonyl group in the 3-position of the benzisoxazolone ring can potentially participate in condensation reactions. Condensation reactions, such as the benzoin (B196080) condensation, typically involve the reaction of two aldehydes. wikipedia.orgbyjus.com However, the lactam-like carbonyl of this compound might react with strong nucleophiles or under specific catalytic conditions. For example, condensation with active methylene (B1212753) compounds in the presence of a base could be envisioned, leading to the formation of a new C-C bond at the C3 position, likely coupled with ring opening. The condensation of 2-aminothiophenols with aldehydes is a common route to benzothiazoles. nih.gov
Theoretical and Computational Investigations of 5,6 Dimethoxybenzisoxazol 3 2h One
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule unipd.it. For 5,6-Dimethoxybenzisoxazol-3(2H)-one, these calculations would typically involve determining its optimized molecular geometry, Mulliken charges, and spin densities nih.gov. Methods like Natural Bond Orbital (NBO) analysis could be employed to investigate charge transfer within the molecule and the strength of intra- and intermolecular hydrogen bonds researchgate.net. Such studies provide a foundational understanding of the molecule's electronic distribution and bonding characteristics.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) is a powerful computational method for exploring molecular stability and reactivity researchgate.net. DFT studies on this compound would involve calculating the energies of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and thermodynamic stability nih.govnih.gov. A smaller energy gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, as shown in the table below. These descriptors help in predicting the molecule's behavior in chemical reactions.
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
This table outlines the standard descriptors that would be calculated in a DFT study. Specific values for this compound are not available in published literature.
Additionally, Molecular Electrostatic Potential (MEP) maps would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule researchgate.net.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time nih.gov. For this compound, MD simulations could model its interactions with solvent molecules or biological macromolecules. These simulations provide insights into the stability of intermolecular complexes, such as those formed through hydrogen bonding or other non-covalent interactions scielo.brcnr.it. Key parameters like the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the simulated system nih.gov.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, which has rotatable bonds associated with the methoxy (B1213986) groups, this analysis would reveal the most energetically favorable conformations. By calculating the potential energy as a function of specific dihedral angles, an energy landscape can be constructed. This landscape helps to identify low-energy conformers and the energy barriers for transition between them, providing crucial information about the molecule's flexibility and preferred shapes scielo.br.
Prediction of Spectroscopic Signatures (Beyond Basic Identification)
Computational chemistry allows for the prediction of various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) and predict the wavelengths of maximum absorption nih.gov. Furthermore, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) researchgate.netnih.gov. Comparing these predicted spectra with experimental data is a standard method for confirming a molecule's structure and understanding its spectroscopic features in detail.
In Silico Modeling of Molecular Recognition Events
In silico techniques like molecular docking are employed to predict how a molecule (ligand) binds to the active site of a target protein or other macromolecule researchgate.netcnr.it. If this compound were being investigated for potential biological activity, molecular docking studies would be performed to predict its binding affinity and orientation within the binding pocket of a relevant biological target nih.gov. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding further drug development efforts.
Molecular and Cellular Mechanistic Studies of 5,6 Dimethoxybenzisoxazol 3 2h One Interactions
Target Identification and Binding Affinities (In Vitro)
There is no specific information available in the reviewed literature that identifies the primary molecular targets of 5,6-Dimethoxybenzisoxazol-3(2H)-one. Consequently, data on its binding affinities (such as Kd or Ki values) to any specific protein, enzyme, or receptor are not publicly documented.
Studies on related benzisoxazole structures suggest potential target classes. For example, certain 3-substituted-1,2-benzisoxazole derivatives have shown significant anticonvulsant activity in animal models, implying interaction with targets within the central nervous system. nih.gov Other derivatives have been investigated for their effects on targets like the nicotinic acetylcholine (B1216132) receptor and cyclooxygenase-2 (COX-2). researchgate.net However, these findings are for the broader chemical class and cannot be directly attributed to this compound without specific experimental validation.
Enzyme Inhibition Kinetics and Mechanism of Action (Molecular Level)
Without confirmed enzyme targets, there is no available data on the enzyme inhibition kinetics for this compound. The subsequent subsections are therefore discussed in general terms, as specific experimental results for this compound are absent.
The mechanism of enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and can be removed, restoring enzyme function. nih.gov Irreversible inhibitors typically form strong, covalent bonds with the enzyme, permanently deactivating it. nih.gov The specific mechanism for this compound has not been determined.
Enzyme inhibitors can act at an enzyme's active site, where they often compete with the natural substrate (competitive inhibition), or at an allosteric site, a location distinct from the active site. nih.gov Binding at an allosteric site induces a conformational change in the enzyme that alters its activity. While various benzisoxazole derivatives have been synthesized and evaluated, the specific binding mode of this compound remains uncharacterized.
Receptor Binding Assays and Ligand-Receptor Dynamics
No studies detailing receptor binding assays or ligand-receptor dynamics for this compound were found. Such assays are crucial for determining the affinity and selectivity of a compound for specific receptors, for instance, G-protein coupled receptors (GPCRs) or ion channels. While some benzisoxazole derivatives are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, this has not been shown for this specific molecule. nih.gov
Modulation of Cellular Pathways (In Vitro Models, e.g., Cell Lines)
There is a lack of published research on the effects of this compound on specific cellular pathways in in vitro models. Such studies would be necessary to understand its downstream biological effects.
Modulation of protein-protein interactions (PPIs) is an important mechanism for therapeutic intervention. Small molecules can either inhibit or stabilize these interactions. There is currently no evidence to suggest that this compound functions as a modulator of any specific protein-protein interaction.
Gene Expression Regulation Mechanisms
There is no available research data detailing the mechanisms by which this compound may regulate gene expression.
Structure-Activity Relationship (SAR) Elucidation for Molecular Interaction (Theoretical and In Vitro)
No studies on the structure-activity relationship of this compound have been found.
Influence of Substituents on Binding Affinity and Selectivity
Information regarding the influence of the 5,6-dimethoxy substituents on the binding affinity and selectivity of this compound is not available.
Pharmacophore Modeling and Ligand Design Principles
There are no published pharmacophore models or ligand design principles specifically developed for this compound.
Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for monitoring the progress of chemical reactions in real-time and for studying the structural dynamics of molecules in solution. nih.govmagritek.com By tracking the changes in the chemical environment of specific nuclei (typically ¹H or ¹³C), NMR provides quantitative data on the consumption of reactants, the formation of products, and the appearance of any reaction intermediates. magritek.comchemrxiv.org
For the synthesis of 5,6-Dimethoxybenzisoxazol-3(2H)-one, ¹H NMR spectroscopy would be employed to monitor the reaction progress. A series of spectra taken at regular time intervals would allow for the integration of characteristic peaks corresponding to both reactant and product species. For instance, the disappearance of signals from starting materials and the concurrent appearance of signals for the aromatic protons and methoxy (B1213986) groups of the target molecule would signify the reaction's advancement. The kinetics of the reaction can be determined by plotting the concentration of these species over time. nih.gov
Furthermore, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) are crucial for unambiguous structural confirmation of the final product and any isolated intermediates. Temperature-dependent NMR studies could also provide information on conformational dynamics, such as the rotation of the methoxy groups or potential tautomeric equilibria.
Below is an illustrative table of expected ¹H NMR chemical shifts for this compound, which would be used to track its formation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| H-4 (Aromatic) | 6.9 - 7.1 | Singlet (s) | Proton on the benzene (B151609) ring adjacent to the oxygen of the isoxazole (B147169) ring. |
| H-7 (Aromatic) | 7.2 - 7.4 | Singlet (s) | Proton on the benzene ring adjacent to the carbonyl group. |
| -OCH₃ (at C5) | 3.8 - 4.0 | Singlet (s) | Methoxy group protons. |
| -OCH₃ (at C6) | 3.8 - 4.0 | Singlet (s) | Methoxy group protons. |
| N-H (Amide) | 10.0 - 12.0 | Broad Singlet (br s) | Labile proton, chemical shift can be highly variable and may exchange with D₂O. |
Mass Spectrometry (MS) for Elucidating Reaction Intermediates
Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). nih.gov It is particularly powerful for identifying transient or low-concentration species, making it ideal for elucidating reaction intermediates. researchgate.netsemanticscholar.org Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the capture of short-lived, charged, or polar intermediates that might otherwise be undetectable. nih.govru.nl
In studying the formation or subsequent reactions of this compound, ESI-MS could be coupled with liquid chromatography (LC-MS) or used for direct infusion analysis of the reaction solution. By monitoring the m/z values present in the mixture over time, one could identify potential intermediates. For example, if the synthesis involves a cyclization step, intermediates such as an open-chain precursor could be detected. Tandem mass spectrometry (MS/MS) would then be used to fragment these mass-selected intermediates, providing crucial structural information to confirm their identity. nih.gov
| Potential Species | Ionization Mode | Expected [M+H]⁺ (m/z) | Notes |
| This compound | Positive | 196.06 | Protonated molecule of the final product. |
| Synthetic Precursor A | Positive | Varies | Expected m/z of a key starting material. |
| Reaction Intermediate B | Positive | Varies | A hypothetical transient species formed during the reaction. |
X-ray Crystallography of Co-crystals and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is fundamental to understanding the substance's properties. researchgate.net
Characterization of Solid-State Forms
The formation of multi-component crystals, such as co-crystals and salts, is a common strategy in pharmaceutical sciences to modify the physicochemical properties of an active ingredient. X-ray powder diffraction (XRPD) is a primary tool for screening for new solid forms and for routine characterization. mdpi.com Should this compound be combined with a co-former (e.g., a dicarboxylic acid or an amide), unique XRPD patterns would indicate the formation of a new crystalline lattice.
For unambiguous structural determination, single-crystal X-ray diffraction is required. This analysis would reveal the precise molecular geometry of the compound in the solid state and, in the case of a co-crystal, would elucidate the specific hydrogen bonding or other non-covalent interactions that hold the components together.
Ligand-Protein Co-crystal Structures
To understand the mechanism of action for a biologically active compound, determining its binding mode to a protein target is essential. nih.gov Co-crystallization, where the protein is crystallized in the presence of the ligand, is a powerful technique to achieve this. nih.gov If this compound or an active derivative were identified as an inhibitor of a specific enzyme (e.g., a kinase or dehydrogenase), obtaining a ligand-protein co-crystal structure would be a primary goal.
The resulting electron density map would show the precise orientation of the ligand within the protein's active site. This information reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues. This structural data is invaluable for structure-based drug design, guiding the synthesis of more potent and selective analogs. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Environments
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de Each functional group has characteristic vibrational frequencies, making these methods excellent for structural characterization and for monitoring chemical changes during a reaction. umsystem.edu
For this compound, IR and Raman spectroscopy would provide a detailed vibrational fingerprint. The spectra would be dominated by characteristic bands for the carbonyl (C=O) stretch of the lactam ring, the aromatic C=C stretching modes, the C-O-C stretching of the methoxy groups and the isoxazole ring, and the N-H stretching and bending modes. During a synthesis, the disappearance of bands from reactants (e.g., a hydroxyl or nitro group) and the appearance of the characteristic carbonyl and N-H bands of the product would confirm the conversion. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental bands. nih.gov
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Intensity |
| N-H (lactam) | Stretching | 3100 - 3300 | Weak |
| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (methoxy) | Stretching | 2850 - 2980 | Medium |
| C=O (lactam) | Stretching | 1680 - 1720 | Strong |
| C=C (aromatic) | Stretching | 1500 - 1620 | Strong |
| C-O-C (ether) | Asymmetric Stretch | 1200 - 1275 | Strong |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter in a substituent.
If a chiral derivative were prepared, CD spectroscopy would be essential for its stereochemical characterization. A non-zero CD spectrum would confirm the presence of chirality and could be used to determine the enantiomeric excess or to study conformational changes of the chiral molecule in solution. In biological studies, induced CD signals can be observed when a small molecule binds to a chiral macromolecule like a protein or DNA, providing information about the binding event and the local environment of the bound ligand.
Strategic Utility of 5,6 Dimethoxybenzisoxazol 3 2h One in Chemical Research
Applications in Organic Synthesis as a Key Building Block or Scaffold
The unique structural features of 5,6-Dimethoxybenzisoxazol-3(2H)-one make it a valuable building block in organic synthesis. Its bicyclic system, containing both a benzene (B151609) ring and a reactive isoxazolone ring, serves as a versatile scaffold for the construction of more complex molecules. The presence of methoxy (B1213986) groups on the aromatic ring and the reactive N-O bond in the heterocyclic moiety allows for a variety of chemical transformations.
One of the primary applications of this compound is in N-acylation reactions. The nitrogen atom in the isoxazolone ring can be readily acylated with various carboxylic acids or their derivatives. This reaction is often a key step in the synthesis of a wide range of amide-containing compounds. For instance, efficient amidation procedures, sometimes enhanced by microwave assistance, have been developed for related heterocyclic systems, drastically reducing reaction times and improving yields. Such methodologies can be applied to this compound to generate a library of N-acyl derivatives. These derivatives can then serve as intermediates for further synthetic manipulations.
The isoxazolone core itself is a precursor to other important chemical structures. For example, N-acyl-isoxazol-5(2H)-ones can undergo divergent conversions to form oxazoles and 1,3-oxazin-6-ones through processes like photoredox catalysis. This highlights the potential of the 5,6-dimethoxy substituted variant to act as a latent synthon for various heterocyclic systems. The stability of the benzisoxazolone core, coupled with its potential for controlled ring-opening or rearrangement reactions, allows chemists to introduce complexity and diversity into their synthetic targets.
Furthermore, the dimethoxy-substituted benzene ring can be further functionalized, offering additional points for molecular diversification. This makes this compound an attractive starting material for the synthesis of biologically active molecules and novel organic materials where precise control over the substitution pattern is crucial. Its role as a scaffold is evident in its use to construct fused heterocyclic systems, such as 1,2,3-triazole-fused 1,4-benzodiazepines, which are assembled through multi-component reactions.
Table 1: Examples of Reactions Utilizing Benzisoxazolone-type Scaffolds
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., Cyanuric Chloride), Microwave | N-Acyl Benzisoxazolones | Synthesis of amides, bioactive molecule precursors |
| Photoredox Conversion | Visible Light, Photocatalyst (e.g., fac-Ir(ppy)3) | Oxazoles, 1,3-Oxazin-6-ones | Access to diverse heterocyclic cores |
| Multi-component Assembly | Various Reactants, Catalysts | Fused Heterocyclic Systems | Rapid generation of molecular complexity |
### 7.2. Development of Fluorescent Probes and Chemical Tools
The intrinsic structural characteristics of the benzisoxazolone core, while not inherently fluorescent, provide a versatile platform for the development of sophisticated fluorescent probes and chemical tools. The true potential of this compound in this area lies in its ability to be chemically modified, incorporating fluorophores and reactive moieties to create highly specific and sensitive detection agents.
The general strategy involves using the benzisoxazolone structure as a scaffold to which a fluorophore and a recognition element can be attached. For instance, a common approach is to synthesize derivatives that link the benzisoxazolone core to a known fluorescent group, such as a quinoline, benzothiazole (B30560), or stilbene (B7821643) derivative. The resulting conjugate can be designed so that its fluorescent properties change upon a specific chemical or biological event.
An example of this design principle can be seen in the development of bifunctional fluorescent probes. These probes can be engineered to detect multiple analytes or events simultaneously. For example, a probe could be designed with a benzothiazole unit for localizing within a specific cellular environment, like amyloid aggregates, and a boronic ester that is cleaved by reactive oxygen species (ROS) such as hydrogen peroxide. This cleavage event would alter the electronic properties of the molecule, leading to a detectable change in fluorescence, thus reporting on the presence of ROS in that specific location.
The synthesis of such complex probes often involves multi-step reaction sequences. Starting with a core structure like this compound, functional groups can be introduced through reactions such as N-acylation, allowing for the attachment of linkers, fluorophores, and reactive groups. The dimethoxy substituents on the benzene ring can also be modified or used to tune the electronic and photophysical properties of the final probe.
Table 2: Components of a Benzisoxazolone-Based Fluorescent Probe
| Component | Function | Example Moiety |
| Scaffold | Provides the core structure for derivatization. | This compound |
| Fluorophore | The light-emitting part of the probe. | Dansyl group, Quinoline, Naphthoquinolizine |
| Recognition Element | Binds to the target analyte or participates in a specific reaction. | Boronic ester (for H₂O₂), Benzothiazole (for amyloid) |
| Linker | Connects the scaffold, fluorophore, and recognition element. | Alkyl chains, Amide bonds |
The development of these chemical tools allows researchers to visualize and quantify dynamic processes in complex systems. For example, a "turn-on" fluorescent probe, which is non-fluorescent until it reacts with its target, can be used for bioimaging with a high signal-to-noise ratio. The versatility of the this compound scaffold makes it a valuable starting point for creating a diverse library of such probes, each tailored for a specific application in chemical biology or diagnostics.### 7.3. Use in Materials Science Research (e.g., polymerizable monomers, optoelectronic materials precursors)
In materials science, the demand for novel monomers that can impart specific functionalities to polymers is ever-increasing. This compound serves as a valuable precursor for creating such specialized monomers. By introducing a polymerizable group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, onto the benzisoxazolone scaffold, new monomers can be synthesized.
The general approach involves chemically modifying the this compound core. For example, a reaction at the nitrogen atom could introduce a functional group containing a polymerizable double bond. The resulting monomer would carry the unique benzisoxazolone structure into the final polymer chain.
The incorporation of the 5,6-dimethoxybenzisoxazolone unit into a polymer can bestow the material with distinct properties:
Thermal Stability: The rigid, aromatic nature of the heterocyclic scaffold can enhance the thermal stability and raise the glass transition temperature (Tg) of the resulting polymer.
Optical Properties: The dimethoxy-substituted benzene ring is an electron-rich aromatic system. As a precursor, this moiety can be further elaborated into conjugated systems suitable for optoelectronic applications. For instance, the benzisoxazolone ring could be opened and rearranged to form part of a larger, conjugated structure with potential for light emission or charge transport.
Functional Handles: The isoxazolone ring itself is a latent functional group. Post-polymerization, the N-O bond within the backbone or as a pendant group could potentially be cleaved under specific conditions (e.g., pH, light, or chemical reagent), allowing for the controlled degradation of the material or the release of encapsulated molecules.
While direct polymerization of this compound is not typical, its conversion into a polymerizable monomer is a key strategy. This is analogous to how other functional molecules, like those based on eugenol (B1671780) or cardanol, are first converted into acrylate or methacrylate derivatives before being used in radical polymerization to create sustainable and functional polymers. Similarly, the development of new monomer families, such as functionalized 4-vinyl-1,2,3-triazoles, demonstrates the principle of creating versatile building blocks for advanced materials from unique heterocyclic cores.
Table 3: Potential Properties of Polymers Derived from this compound Monomers
| Property | Originating Feature | Potential Application |
| Enhanced Thermal Stability | Rigid aromatic and heterocyclic core structure. | High-performance plastics, engineering materials. |
| Tunable Refractive Index | Presence of an aromatic system and heteroatoms. | Optical films, lenses, and coatings. |
| Chemical Responsiveness | Cleavable N-O bond in the isoxazolone ring. | Degradable polymers, drug delivery systems, smart materials. |
| Optoelectronic Activity | Potential for conversion into extended conjugated systems. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
The synthesis of these specialized monomers allows for their use in various polymerization techniques, including controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), which enables the creation of well-defined polymer architectures such as block copolymers and polymer brushes. This control over the macromolecular structure is essential for tailoring the properties of the final material for specific, high-performance applications.### 7.4. Precursor for Complex Heterocyclic Systems
The benzisoxazolone core of this compound is a stable yet reactive entity, making it an excellent starting point for the synthesis of more intricate heterocyclic systems. Through carefully chosen reaction sequences, the isoxazolone ring can be opened and subsequently recyclized to form different, often larger, ring systems. This strategy of ring transformation is a powerful tool in synthetic organic chemistry for accessing diverse molecular architectures.
A significant application of this concept is the conversion of benzisoxazolone derivatives into quinazolines and related fused heterocycles. Quinazolines are a class of compounds with a wide range of biological activities, making their synthesis a topic of considerable interest. A plausible synthetic route would involve the N-acylation of this compound, followed by a reductive ring-opening of the isoxazolone. The resulting intermediate, an N-acyl-2-amino-4,5-dimethoxybenzamide, could then undergo an intramolecular cyclization-condensation reaction to form a quinazolinone ring system. The specific substitution pattern of the final quinazolinone would be determined by the nature of the acyl group introduced in the first step.
This approach offers a modular way to generate a library of quinazoline (B50416) derivatives. Different acylating agents can be used to introduce various substituents at the 2-position of the quinazolinone ring. Furthermore, the dimethoxy groups on the benzene ring can be retained or chemically modified in subsequent steps, providing additional points for diversification.
Beyond quinazolines, the reactive nature of the isoxazolone ring allows for other transformations. For example, ozonolysis of related dimethoxybenzene derivatives can lead to ring-opened muconate intermediates, which can then be cyclized to form lactones and lactams. While a different type of transformation, this illustrates the principle of cleaving a stable aromatic system to generate linear precursors for new heterocyclic rings. Similarly, reactions of other heterocyclic systems, like nitropyrimidines with ketones, show that nucleophilic attack can induce ring-opening and rearrangement to form entirely different structures such as pyridines. These examples underscore the potential of this compound as a synthon for a variety of complex heterocyclic targets through controlled ring transformation reactions.
Table 4: Synthetic Pathway from Benzisoxazolone to Quinazolinone
| Step | Reaction | Intermediate/Product | Purpose |
| 1 | N-Acylation | N-Acyl-5,6-dimethoxybenzisoxazol-3(2H)-one | Introduce desired substituent for the final heterocycle. |
| 2 | Reductive Ring Opening | N-Acyl-2-amino-4,5-dimethoxybenzamide | Unmask the functional groups needed for cyclization. |
| 3 | Intramolecular Cyclization | Substituted 4,5-dimethoxyquinazolinone | Form the new, more complex heterocyclic system. |
This strategic use of this compound as a precursor leverages the latent reactivity of its isoxazolone ring to build molecular complexity, providing efficient routes to valuable heterocyclic compounds.### 7.5. Contribution to Methodological Advancements in Chemical Synthesis
The use of this compound and its derivatives contributes to the advancement of synthetic methodologies, particularly in the construction of heterocyclic compounds and in the development of greener, more efficient chemical processes.
Furthermore, the benzisoxazolone scaffold serves as a platform for exploring novel reaction pathways. Its use as a precursor for more complex heterocycles, as detailed previously, often requires the development of new multi-step, one-pot, or tandem reaction sequences. These sequences are designed to be highly efficient, minimizing the number of isolation and purification steps, which is a key principle of modern synthetic chemistry.
The principles of green chemistry are also advanced through the use of benzisoxazolone-related structures. There is a growing emphasis on developing synthetic methods that use environmentally benign solvents and reusable catalysts. For instance, the synthesis of related isoxazol-5(4H)-one derivatives has been achieved using gluconic acid in an aqueous solution, which acts as both a green solvent and a recyclable catalyst. Other approaches have utilized immobilized catalysts, such as copper on modified β-cyclodextrin, which can be recovered and reused multiple times without significant loss of activity. These examples, while not all directly using this compound, establish important precedents. The methodologies developed for these related systems can often be adapted, promoting the use of greener and more sustainable practices in the synthesis of benzisoxazolone derivatives and the compounds derived from them.
Table 5: Methodological Advances Associated with Benzisoxazolone-type Syntheses
| Methodological Advance | Description | Example Application |
| Selective Reduction/Cyclization | Development of protocols for the partial reduction of nitroarenes to hydroxylamines and subsequent cyclization to form the benzisoxazolone ring. | Efficient synthesis of substituted benzisoxazolone scaffolds from simple starting materials. |
| Tandem Reaction Sequences | Designing multi-step reactions that occur in a single pot to increase efficiency and reduce waste. | Conversion of benzisoxazolones into quinazolinones through a sequence of ring-opening and recyclization. |
| Green Catalysis | Employing reusable and environmentally friendly catalysts, such as modified β-cyclodextrin, for heterocycle synthesis. | One-pot synthesis of isoxazole (B147169) derivatives with high yields and catalyst recyclability. |
| Aqueous Reaction Media | Utilizing water-based solvent systems, like gluconic acid solutions, to replace hazardous organic solvents. | Knoevenagel condensation to form 3,4-disubstituted isoxazol-5(4H)-ones in a recyclable medium. |
By serving as a testbed for these new methods, this compound and its chemical relatives are not just synthetic targets themselves, but also tools that help chemists refine their techniques and develop more powerful and sustainable ways to construct complex molecules.
Future Research Directions and Unexplored Avenues for 5,6 Dimethoxybenzisoxazol 3 2h One
Development of Novel Catalytic Approaches for Synthesis
The synthesis of the benzisoxazole core is well-established, but there remains considerable scope for the development of more efficient, selective, and sustainable methods. Future research should focus on novel catalytic approaches to construct the 5,6-Dimethoxybenzisoxazol-3(2H)-one scaffold and its derivatives.
One promising avenue is the application of multicomponent reactions (MCRs) . A direct and mild three-component reaction has been successfully used for the modular synthesis of 2,2,4-trisubstituted 3-oxazol-5(2H)-ones from α-keto acids, ketones, and an ammonium (B1175870) salt, without the need for extra catalysts or additives. nih.gov Adapting such a strategy to the synthesis of benzisoxazolones could provide a highly efficient route to a diverse library of analogues.
Furthermore, the development of catalyst-free synthetic methods represents a significant advance in green chemistry. A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aryl aldehydes has been achieved in an air/DMSO oxidant system, proceeding without catalysts and tolerating a wide range of functionalities. isca.me Exploring similar catalyst-free cyclization strategies for the synthesis of this compound from appropriately substituted precursors could offer a more environmentally benign and cost-effective production method.
The use of novel catalyst systems , such as immobilized copper (I) in metformin-functionalized β-cyclodextrin, has been reported for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov This catalyst showed remarkable reusability, a key feature of sustainable chemistry. nih.gov Investigating the utility of such supported catalysts for the synthesis of the target benzisoxazolone is a logical next step.
| Proposed Catalytic Approach | Rationale | Potential Advantages |
| Multicomponent Reactions | Proven efficiency for related oxazolones nih.gov | High efficiency, diversity-oriented synthesis |
| Catalyst-Free Synthesis | Successful for analogous benzothiazoles isca.me | Environmentally friendly, cost-effective |
| Immobilized Copper Catalysis | Reusable catalyst for isoxazolone synthesis nih.gov | Sustainability, catalyst recovery |
Exploration of Underutilized Reactivity Modes
The reactivity of the this compound scaffold is largely unexplored. Future research should aim to systematically investigate its chemical behavior to unlock its full potential as a synthetic intermediate.
Key areas of focus should include:
N-alkylation and N-arylation: The nitrogen atom of the isoxazolone ring presents a prime site for functionalization. A practical method for the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors has been described, starting from readily available methyl 2-nitrobenzoates. nih.gov This involves base-mediated alkylation following cyclization. nih.gov A systematic exploration of N-alkylation and N-arylation reactions would provide access to a wide array of novel derivatives with potentially diverse biological activities.
Reactions at the Carbonyl Group: The carbonyl group at the 3-position is another key reactive handle. Its conversion to other functional groups, such as thiones or imines, could lead to compounds with altered electronic properties and biological profiles.
Electrophilic Aromatic Substitution: The dimethoxy-substituted benzene (B151609) ring is activated towards electrophilic substitution. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a range of 7-substituted derivatives. The synthesis of 3-methyl-5-acetyl-7-nitro-1,2-benzisoxazole has been reported, demonstrating the feasibility of such transformations on the benzisoxazole core. isca.meisca.in
Advanced Computational Modeling for De Novo Design and Interaction Prediction
Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, advanced computational modeling can be employed for several purposes.
Density Functional Theory (DFT) calculations can be used to understand the molecule's electronic structure, reactivity, and spectroscopic properties. Such studies have been performed on related benzimidazole (B57391) derivatives to calculate optimized molecular geometry, dipole moments, and charge distributions. researchgate.net These theoretical insights can guide the design of new synthetic targets with desired electronic properties.
Molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of various protein targets. This approach has been used to study 5-chlorobenzimidazole (B1584574) as a potential anti-breast cancer agent. niscpr.res.in By identifying promising protein-ligand interactions, molecular docking can help to prioritize compounds for synthesis and biological evaluation.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of computational modeling. In silico ADMET prediction can help to identify potential liabilities early in the drug discovery pipeline, saving time and resources. researchgate.net
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis | Prediction of reactivity and spectroscopic properties researchgate.net |
| Molecular Docking | Binding mode prediction | Identification of potential biological targets niscpr.res.in |
| ADMET Prediction | In silico property profiling | Early assessment of drug-likeness researchgate.net |
Expanding the Scope of Molecular Target Discovery (Pre-clinical, Non-human)
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. nih.gov A critical future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets.
A particularly promising area of investigation is in the field of neurodegenerative diseases. A series of 5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivatives , the sulfur analogues of the target compound, have been synthesized and evaluated as potential multifunctional agents for the treatment of Alzheimer's disease. nih.gov These compounds were found to be selective acetylcholinesterase (AChE) inhibitors with additional inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B) and β-amyloid (Aβ) aggregation. nih.gov Given the structural similarity, it is highly probable that this compound derivatives could exhibit a similar pharmacological profile.
Furthermore, novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives have been synthesized and identified as new α-glucosidase inhibitors, suggesting potential applications in the management of diabetes. nih.gov The antibacterial activity of benzisoxazole derivatives has also been reported, with some compounds showing potent inhibition against various bacterial strains. isca.menih.gov
Integration into Supramolecular Chemistry and Nanotechnology
The unique structural and electronic properties of this compound make it an attractive building block for the construction of novel supramolecular assemblies and nanomaterials.
Supramolecular chemistry focuses on the assembly of complex structures through non-covalent interactions. researchgate.net The benzisoxazolone core, with its potential for hydrogen bonding, π-π stacking, and dipole-dipole interactions, could be incorporated into larger, self-assembled architectures. Such systems have applications in drug delivery, sensing, and catalysis. researchgate.net For instance, the encapsulation of hydrophobic drugs within supramolecular hosts like cyclodextrins can improve their solubility and bioavailability. researchgate.net
In nanotechnology , the compound could be used to functionalize nanoparticles for targeted drug delivery or as a component in the development of novel sensors. The integration of heterocyclic compounds into nanomaterials is a rapidly growing field with diverse applications.
Sustainable Chemistry Considerations in Production and Application
The principles of green chemistry should be a guiding force in the future development of this compound and its applications. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are often highly atom-economical. nih.gov
Use of Renewable Feedstocks: Exploring the synthesis of the benzisoxazolone core from bio-based starting materials.
Catalysis: Prioritizing the use of non-toxic, recyclable catalysts, or catalyst-free reaction conditions. isca.menih.gov
Solvent Selection: Minimizing the use of hazardous organic solvents in favor of greener alternatives such as water, ethanol, or supercritical fluids.
By integrating these principles into the research and development process, the environmental impact of producing and using this compound can be significantly reduced.
Q & A
Q. What are the common synthetic routes for preparing 5,6-Dimethoxybenzisoxazol-3(2H)-one, and how can reaction efficiency be monitored?
- Methodological Answer : A typical approach involves cyclization of substituted benzaldehyde derivatives with hydroxylamine hydrochloride under acidic conditions. For example, refluxing 5,6-dimethoxy-2-hydroxybenzaldehyde with hydroxylamine in glacial acetic acid can yield the target compound via intramolecular cyclization. Reaction progress can be monitored using TLC (silica gel, ethyl acetate/hexane) and confirmed by FTIR (C=O stretch at ~1700–1750 cm⁻¹) and ¹H NMR (characteristic singlet for methoxy groups at δ 3.8–4.0 ppm) .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the methoxy proton signals (δ 3.8–4.0 ppm, singlet) and the carbonyl carbon (δ ~160–165 ppm). The aromatic protons adjacent to electron-withdrawing groups (e.g., isoxazolone ring) appear as downfield signals (δ 6.5–7.5 ppm) .
- FTIR : Key bands include C=O (1700–1750 cm⁻¹), C–O–C (1250–1300 cm⁻¹ for ethers), and N–O (950–1050 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₀H₉NO₄ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound, particularly in one-pot syntheses?
- Methodological Answer :
- Catalyst Screening : Test bases like K₂CO₃ or Et₃N to accelerate cyclization.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while acetic acid promotes cyclization .
- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation.
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Spectral Validation : Cross-validate NMR/IR data with computational tools (e.g., DFT calculations for predicted chemical shifts) .
- Byproduct Analysis : Employ LC-MS or preparative HPLC to isolate impurities. For example, over-oxidation of methoxy groups might produce quinone derivatives, detectable via UV-Vis (λmax ~250–300 nm) .
- Crystallography : If crystalline, single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the isoxazolone ring geometry) .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives, and how can computational tools aid interpretation?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results with positive controls like ciprofloxacin .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HCT116, MCF7). Compound 14 in related studies showed a dock score of −7.491 against cdk-8, suggesting ATP-binding pocket interactions .
- Molecular Docking : Use AutoDock Vina to simulate binding modes. Focus on hydrogen bonding (e.g., with Ser-144 or Asp-173 residues) and π-π stacking (e.g., with Phe-97) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
